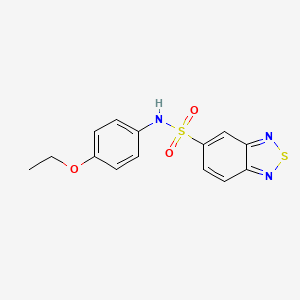![molecular formula C15H18N2O4S B5815842 N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide, also known as A-317491, is a selective antagonist of the P2X3 receptor. The P2X3 receptor is a member of the purinergic receptor family and is involved in various physiological processes such as pain perception, inflammation, and neurogenic inflammation. A-317491 has been shown to have potential therapeutic applications in various diseases related to pain and inflammation.
Mecanismo De Acción
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide acts as a selective antagonist of the P2X3 receptor. The P2X3 receptor is a ligand-gated ion channel that is activated by ATP and is involved in various physiological processes such as pain perception, inflammation, and neurogenic inflammation. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide blocks the activation of the P2X3 receptor by ATP, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of acute lung injury and colitis. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has also been shown to reduce the release of neuropeptides such as substance P and CGRP in animal models of neuropathic pain and migraine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has several advantages for use in lab experiments. It is a selective antagonist of the P2X3 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide also has poor solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide. One area of interest is the potential use of N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide in the treatment of chronic pain conditions such as fibromyalgia and chronic low back pain. Another area of interest is the development of more potent and selective P2X3 receptor antagonists. Additionally, there is interest in exploring the role of the P2X3 receptor in other physiological processes such as cardiovascular function and cancer.
Métodos De Síntesis
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide can be synthesized by the reaction of 4-aminobenzenesulfonamide with 5-ethyl-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding amide. The amide can then be converted to the final product by reacting with 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide in the presence of a base such as sodium hydride.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases related to pain and inflammation. It has been shown to be effective in reducing pain in animal models of neuropathic pain, migraine, and osteoarthritis. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has also been shown to have anti-inflammatory effects in animal models of acute lung injury, colitis, and rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-12-5-6-13(21-12)7-10-15(18)17-11-3-8-14(9-4-11)22(16,19)20/h3-6,8-9H,2,7,10H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQPCGSLWVEKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)
![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)





![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)


![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)